3-(Benzenesulfonyl)quinoline 3-(Benzenesulfonyl)quinoline
Brand Name: Vulcanchem
CAS No.: 117620-35-6
VCID: VC4891599
InChI: InChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2
Molecular Formula: C15H11NO2S
Molecular Weight: 269.32

3-(Benzenesulfonyl)quinoline

CAS No.: 117620-35-6

Cat. No.: VC4891599

Molecular Formula: C15H11NO2S

Molecular Weight: 269.32

* For research use only. Not for human or veterinary use.

3-(Benzenesulfonyl)quinoline - 117620-35-6

Specification

CAS No. 117620-35-6
Molecular Formula C15H11NO2S
Molecular Weight 269.32
IUPAC Name 3-(benzenesulfonyl)quinoline
Standard InChI InChI=1S/C15H11NO2S/c17-19(18,13-7-2-1-3-8-13)14-10-12-6-4-5-9-15(12)16-11-14/h1-11H
Standard InChI Key AXBCWJNBYCCPGP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The compound features a quinoline core fused with a sulfonamide-functionalized benzene ring. Key properties include:

PropertyValueSource
Molecular FormulaC15H11NO2S\text{C}_{15}\text{H}_{11}\text{NO}_{2}\text{S}
Molecular Weight269.32 g/mol
logP5.52
Hydrogen Bond Acceptors5
Topological Polar Surface44.7 Ų

The sulfonyl group enhances electrophilicity, facilitating interactions with biological targets such as enzymes and receptors .

Spectroscopic Data

  • SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2\text{C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2}

  • InChI Key: AXBCWJNBYCCPGP-UHFFFAOYSA-N\text{AXBCWJNBYCCPGP-UHFFFAOYSA-N}

  • ¹H NMR: Peaks at δ 7.67 (2H, t), 7.57 (1H, d), 8.51 (1H, d) confirm aromatic and sulfonyl protons .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the sulfonylation of quinoline derivatives using benzenesulfonyl chloride under catalytic conditions:

Procedure:

  • Quinoline Activation: 3-Iodoquinoline is reacted with sodium benzenesulfinate in dimethylformamide (DMF) at 65°C .

  • Coupling Reaction: Copper(I) trifluoromethanesulfonate benzene complex catalyzes the Ullmann-type coupling, yielding 3-(benzenesulfonyl)quinoline with a 58% yield .

3-Iodoquinoline + NaSO2PhCu(OTf)2,DMF3-(Benzenesulfonyl)quinoline\text{3-Iodoquinoline + NaSO}_2\text{Ph} \xrightarrow{\text{Cu(OTf)}_2, \text{DMF}} \text{3-(Benzenesulfonyl)quinoline}

Photocatalytic Methods

Recent advances utilize white LED light and acetone as a solvent to achieve yields up to 97% under mild conditions . This method avoids heavy metal catalysts, aligning with green chemistry principles .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (≥75%) and purity (>98%). Residual solvents such as DMF are regulated under ICH Q3C guidelines, with permissible limits of 880 ppm .

Pharmacological Applications

Carbonic Anhydrase Inhibition

3-(Benzenesulfonyl)quinoline derivatives exhibit potent inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), with KIK_I values as low as 8.4 nM . This activity is critical for targeting hypoxic tumors, where CA IX overexpression drives metastasis .

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum efficacy against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL). The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Anticancer Mechanisms

  • Apoptosis Induction: Activates caspase-3/7 pathways in MCF-7 breast cancer cells (IC₅₀: 12 µM).

  • Cell Cycle Arrest: Blocks G1/S transition by downregulating cyclin D1 in MDA-MB-231 cells.

Comparative Analysis with Analogues

CompoundKey ModificationBioactivity (IC₅₀)
3-(Benzenesulfonyl)quinolineNone (Parent)hCA IX: 8.4 nM
6-Chloro-4-(4-phenylpiperazinyl)Chlorine substitutionlogD: 5.52
3-(Toluenesulfonyl)quinolineMethyl group on benzeneMIC (S. aureus): 2 µg/mL

The parent compound’s balance of lipophilicity (logP: 5.52) and polar surface area (44.7 Ų) optimizes blood-brain barrier penetration for neurotherapeutic applications .

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